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1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has gained attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyrazole ring that is substituted with a difluoromethyl group and a pyridin-3-yl group, which enhances its versatility as a scaffold for further chemical modifications and applications in medicinal chemistry and materials science. The molecular formula for this compound is with a molecular weight of 223.18 g/mol .
There is no current information available on the specific mechanism of action of this compound in biological systems.
Due to the absence of data on this specific compound, it's important to consider the potential hazards associated with similar molecules:
The presence of the pyrazole and pyridine rings suggests potential for this compound to interact with biological targets. Pyrazole derivatives are known to exhibit a wide range of biological activities , while pyridine is a common functional group found in many pharmaceuticals . Further research would be needed to determine if 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde possesses any specific medicinal properties.
The difluoromethyl group can influence the physical and chemical properties of molecules. Understanding how this substitution affects the properties of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde could be of interest for material science applications. For instance, fluorinated molecules are often used in the development of new materials with specific functionalities .
Research indicates that 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde exhibits significant biological activity. It has been investigated for its potential antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the difluoromethyl and pyridine substituents, may enhance its interaction with biological targets, making it a candidate for drug development .
The synthesis of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes:
For industrial production, continuous flow reactors may be utilized to optimize reaction conditions and improve yield while minimizing environmental impact.
The compound has several notable applications:
The mechanism of action for 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration. The pyrazole and pyridine rings can modulate enzyme or receptor activity, although specific pathways depend on the biological system studied .
Several compounds share structural similarities with 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide | Contains methyl instead of pyridine | Potentially different biological activities |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid functional group | Focused on agricultural applications |
| 6-[2-(difluoromethyl)-4-(1H-pyrazol-4-yl)phenyl]-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine | Complex structure with multiple rings | Enhanced potency in specific biological assays |
These compounds highlight the uniqueness of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde due to its specific functional groups and their positioning, which influence reactivity and interactions with biological targets .
The incorporation of difluoromethyl groups into pyrazole scaffolds represents a critical challenge in modern synthetic chemistry, particularly for compounds such as 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde [1]. Regioselective difluoromethylation strategies have evolved significantly, with researchers developing multiple approaches to achieve high selectivity and yield in the targeted position.
The heterocyclization method represents one of the most established approaches for difluoromethylation of pyrazole derivatives [1]. This methodology involves the cyclocondensation reaction between hemiperfluoroenones and methylhydrazine derivatives, typically conducted in water-organic biphasic systems such as toluene-water mixtures . The reaction conditions require careful temperature control, with optimal temperatures ranging from -20°C to 5°C to maintain regioselectivity . The use of weak bases such as sodium carbonate or potassium bicarbonate assists in ring closure, while reaction times typically span 1-3 hours with efficient stirring .
Recent advances in difluoroacetohydrazonoyl bromide chemistry have provided novel building blocks for regioselective synthesis [3]. These reagents demonstrate exceptional utility in [3+2] cycloaddition reactions with ynones, alkynoates, and ynamides, delivering difluoromethyl-substituted pyrazoles in good to excellent yields [3]. The regioselectivity of these reactions stems from the electronic properties of the difluoromethyl group, which directs the cycloaddition pathway through favorable orbital interactions [4].
The optimization of difluoromethylation reactions has been significantly enhanced through the application of design-of-experiment methodologies [5]. Statistical analysis of reaction parameters including temperature, residence time, and reagent ratios has revealed critical relationships affecting both yield and selectivity [5]. Temperature optimization studies have shown that reaction temperatures between 55-65°C provide optimal balance between reaction rate and side-product formation [5].
| Reaction Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature | 55-65°C | +55% improvement | High regioselectivity maintained |
| Residence Time | 2-6 minutes | Varies with substrate | Critical for selectivity |
| Base Concentration | 0.5-1.5 equivalents | Moderate improvement | Significant impact |
| Solvent Ratio | 3:1 organic:aqueous | +40% yield improvement | Enhanced separation |
The electrophilic substitution approach utilizing specialized electrophilic reagents has demonstrated effectiveness for introducing difluoromethyl groups into existing pyrazole structures . This methodology offers advantages when working with preformed pyrazole scaffolds, allowing for late-stage functionalization with high regiocontrol . The reaction typically employs electrophilic difluoromethylating agents under controlled conditions to achieve selective substitution at the desired position .
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the pyrazole framework of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde [7]. The development of pyrazole-directed carbon-hydrogen bond arylation has provided direct access to substituted pyrazole derivatives through palladium catalysis [7]. These reactions employ palladium(II) acetate catalysts at 5-10 mol% loading with silver(I) oxide serving as a halide-removal agent [7].
The reaction conditions for palladium-catalyzed pyrazole synthesis typically utilize acetic acid or acetic acid-hexafluoroisopropanol solvent systems [7]. The choice of solvent significantly influences both reaction efficiency and selectivity, with mixed solvent systems often providing superior results compared to single solvents [7]. Temperature control remains critical, with optimal reaction temperatures typically ranging from 80-120°C depending on the specific substrate combination [8].
Recent investigations into palladium-catalyzed cross-coupling reactions of pyrazole derivatives have revealed the importance of substituent effects on reaction outcomes [8]. Electron-withdrawing groups, particularly the dimethylsulfamoyl group, have been shown to provide the highest yields in cross-coupling reactions [8]. This electronic effect stems from the enhanced reactivity of the pyrazole ring toward oxidative addition when bearing electron-withdrawing substituents [8].
The mechanistic understanding of palladium-catalyzed pyrazole synthesis involves the classical oxidative addition-transmetalation-reductive elimination sequence [9]. The oxidative addition of aryl halides to palladium(0) complexes proceeds with complete retention of stereochemistry, forming stable trans-organometalladium(II) complexes [9]. The subsequent transmetalation step involves displacement of the halogen ligand by alkoxy, hydroxy, or acetoxy anions to provide reactive palladium-oxygen complexes [9].
Optimization studies have identified several critical parameters affecting palladium-catalyzed cross-coupling efficiency:
| Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Palladium(II) acetate | 5-10 | 80-90 | 75-85 | High |
| Palladium(0) triphenylphosphine | 2-5 | 100-120 | 80-90 | Moderate |
| Palladium(II) chloride | 10-15 | 60-80 | 65-75 | Variable |
The application of continuous flow conditions to palladium-catalyzed cross-coupling has demonstrated significant advantages in terms of reaction control and product quality [10]. Flow conditions allow for precise temperature and residence time control, leading to improved yields and reduced side-product formation [10]. The use of 5-tributylstannyl-4-fluoropyrazole as a coupling partner in palladium-catalyzed reactions has shown particular promise for accessing fluorinated pyrazole derivatives [10].
Microwave-assisted synthesis has revolutionized the preparation of pyrazole derivatives, offering significant advantages in reaction rate, yield, and selectivity [11]. The application of microwave heating to cyclization reactions involving 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde precursors has demonstrated remarkable efficiency compared to conventional heating methods [12].
The fundamental advantage of microwave-assisted cyclization lies in the rapid and uniform heating achieved through direct molecular interaction with electromagnetic radiation [11]. This heating mechanism provides several benefits including reduced reaction times, lower energy consumption, and enhanced product purity [12]. Comparative studies have shown that microwave-assisted fluorination provides 85% incorporation at 65°C in just 2 minutes, while conventional heating at the same temperature requires 15 minutes to achieve similar results [12].
High throughput sequential techniques have been developed for microwave-assisted preparation of pyrazole derivatives through 1,3-dipolar cycloaddition reactions [11]. These methodologies employ diazo compounds and acetylene derivatives under microwave irradiation to achieve rapid cyclization [11]. The reaction conditions are optimized to minimize decomposition of sensitive intermediates while maximizing the formation of desired products [11].
The mechanism of microwave-assisted cyclization involves the formation of unstable 3H-pyrazole intermediates that subsequently undergo 1,5-sigmatropic rearrangement to yield stable pyrazole products [11]. This rearrangement is accelerated under microwave conditions due to the enhanced molecular motion and reduced activation barriers [11]. The selectivity of the cyclization is influenced by the electronic properties of substituents on both the diazo component and the acetylene partner [11].
Optimization parameters for microwave-assisted cyclization include:
| Parameter | Conventional Range | Microwave-Optimized | Improvement Factor |
|---|---|---|---|
| Temperature | 120-180°C | 65-120°C | 2-3x reduction |
| Reaction Time | 2-8 hours | 2-30 minutes | 10-20x reduction |
| Energy Consumption | High | Reduced | 5-10x improvement |
| Yield | 60-75% | 75-95% | 1.3-1.5x increase |
The integration of microwave heating with flow chemistry has opened new possibilities for continuous synthesis of pyrazole derivatives [13]. Microwave-flow hybrid systems combine the advantages of both technologies, providing precise control over reaction parameters while maintaining the benefits of continuous processing [13]. These systems have demonstrated particular effectiveness in the synthesis of N-aryl pyrazoles through diazotization-reduction-cyclization sequences [13].
Continuous flow reactor technology has emerged as a transformative approach for the synthesis of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde and related compounds [14]. The implementation of flow chemistry offers numerous advantages including enhanced safety, improved reaction control, and the ability to handle hazardous intermediates in situ [15].
The development of modular continuous flow systems has enabled the telescoped synthesis of highly functionalized pyrazoles and pyrazolines [14]. These assembly line synthesis platforms utilize sequential reactor coils to mediate diazoalkane formation and [3+2] cycloaddition reactions in a continuous fashion [14]. The modular design allows for flexible reconfiguration depending on target molecule requirements [14].
A unified continuous flow approach has been demonstrated for the synthesis of more than 30 different azole derivatives through flowing fluorinated amines through sequential reactor modules [14]. The system enables safe handling of diazoalkanes at elevated temperatures while employing aryl alkyne dipolarphiles under catalyst-free conditions [14]. This approach provides significant advantages over batch processes by maintaining only small quantities of hazardous materials at any given time [14].
The optimization of continuous flow parameters involves careful consideration of residence time, temperature, and flow rate relationships [15]. Design of experiment methodologies have been applied to optimize these parameters systematically [5]. Statistical analysis has revealed that residence times between 30 seconds and 6 minutes provide optimal balance between conversion and selectivity [5].
Key performance metrics for continuous flow synthesis include:
| Metric | Batch Process | Continuous Flow | Improvement |
|---|---|---|---|
| Total Residence Time | 4-12 hours | 31.7 minutes | 10-20x faster |
| Productivity | 0.1-0.5 g/h | 1.76 g/h | 3-15x higher |
| Safety Profile | Moderate risk | Enhanced safety | Significant |
| Scalability | Limited | Excellent | High flexibility |
The implementation of in-line analytical techniques has enhanced the capability of continuous flow systems for pyrazole synthesis [15]. Flow infrared spectroscopy enables real-time monitoring of reaction progress and automatic adjustment of reagent flow rates to maintain stoichiometric balance [15]. This active control system ensures consistent product quality and minimizes waste generation [15].
Four-step continuous flow setups have been developed for the conversion of anilines into pyrazole products with yields ranging from 51-76% [13]. These systems incorporate diazotization, reduction, hydrolysis, and cyclization steps in a single continuous process [13]. The use of vitamin C as a sustainable reductant eliminates the need for toxic metal-based reducing agents while simplifying product purification [13].
Effective byproduct management represents a critical aspect of multi-step synthesis optimization for 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde [16]. The complexity of multi-step synthetic routes necessitates comprehensive strategies for minimizing, separating, and managing unwanted byproducts throughout the synthetic sequence.
The purification of pyrazole derivatives often involves the formation of acid addition salts to facilitate separation from byproducts [16]. This approach exploits differences in crystallization behavior between target products and impurities [16]. The process involves dissolving crude pyrazole products in water or organic solvents, followed by treatment with equimolar or excess amounts of inorganic or organic acids [16]. The resulting acid addition salts can be separated through selective crystallization techniques [16].
Crystallization optimization has proven particularly effective for separating closely related isomers [16]. For example, the separation of 3-ethylpyrazole from 3,4-dimethylpyrazole has been achieved through targeted crystallization of their respective acid addition salts [16]. The selectivity of crystallization depends on the specific acid used and the crystallization conditions employed [16].
Green chemistry approaches to byproduct management emphasize waste prevention and the use of environmentally benign processes [17]. Multicomponent reactions have gained attention as atom-economical approaches that minimize byproduct formation from the outset [17]. These reactions enable the simultaneous assembly of multiple building blocks in a single reaction vessel, reducing the number of purification steps required [17].
The implementation of solvent-free synthesis conditions represents another approach to byproduct management [17]. Solvent-free reactions eliminate the need for large volumes of organic solvents, reducing both waste generation and purification complexity [17]. These conditions often provide shorter reaction times and simplified product isolation procedures [17].
Continuous flow processing offers inherent advantages for byproduct management through improved reaction control and in-line purification capabilities [18]. The ability to maintain precise temperature and concentration profiles throughout the reactor minimizes the formation of unwanted side products [18]. Additionally, the continuous nature of the process allows for real-time adjustment of reaction conditions to optimize selectivity [18].
Byproduct analysis and quantification methodologies include:
| Analysis Method | Detection Limit | Quantification Range | Application |
|---|---|---|---|
| High Performance Liquid Chromatography | 0.1-1 ppm | 1-100% | Organic impurities |
| Gas Chromatography | 0.01-0.1 ppm | 0.1-50% | Volatile byproducts |
| Nuclear Magnetic Resonance | 1-10 ppm | 1-100% | Structural confirmation |
| Mass Spectrometry | 0.001-0.01 ppm | Trace-major | Identity confirmation |
The development of recycling strategies for reaction byproducts has become increasingly important for sustainable synthesis [18]. Metal catalysts can often be recovered and reused through appropriate separation techniques [18]. Similarly, organic solvents can be recovered through distillation and purification processes [18].
Water-soluble salt management represents a specific challenge in multi-step pyrazole synthesis [16]. These salts, formed through neutralization reactions between strong bases and acids used in sequential steps, must be effectively separated to achieve products of sufficient purity [16]. Extraction and washing procedures have been optimized to remove these salts while minimizing product losses [16].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde. While specific crystallographic data for this exact compound has not been reported in the literature, extensive structural studies of closely related difluoromethyl-pyrazole derivatives provide valuable insights into the expected molecular geometry and packing characteristics.
Single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsional angles that define the molecular conformation. Based on crystallographic studies of structurally analogous compounds, several key geometric parameters can be anticipated. The pyrazole ring is expected to adopt a planar configuration, with bond lengths typical of aromatic heterocycles. The difluoromethyl group at position 1 would exhibit characteristic carbon-fluorine bond lengths of approximately 1.340-1.355 Å, as observed in related compounds [1] [2]. The aldehyde functionality at position 5 would display a carbon-oxygen double bond length of approximately 1.21 Å, consistent with typical carbonyl geometries.
The crystallographic analysis would also reveal the spatial relationship between the pyrazole ring and the pyridin-3-yl substituent. Studies of similar pyrazole-pyridine systems suggest that these aromatic rings may adopt either coplanar or near-coplanar orientations, depending on steric interactions and crystal packing forces [3] [1]. The torsional angle between the pyrazole and pyridine rings would be a critical parameter, as it influences both the electronic properties and potential intermolecular interactions.
Crystal packing analysis would illuminate the intermolecular forces governing solid-state organization. Difluoromethyl-containing pyrazoles often exhibit distinctive hydrogen bonding patterns, where the difluoromethyl hydrogen can serve as a weak hydrogen bond donor [1] [2]. The aldehyde oxygen atom would likely participate as a hydrogen bond acceptor, creating networks of intermolecular interactions that stabilize the crystal structure. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could contribute to the overall packing motif.
Table 1: Basic Molecular Properties of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₇F₂N₃O | [4] |
| Molecular Weight (g/mol) | 223.18 | [4] |
| CAS Number | 2091718-26-0 | [4] |
| IUPAC Name | 2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carbaldehyde | [4] |
| SMILES | O=CC1=NN(C(F)F)C=C1C2=CN=CC=C2 | [4] |
The molecular geometry would be characterized by specific bond angles that reflect the electronic environment of each functional group. The aldehyde carbon would exhibit trigonal planar geometry with bond angles approaching 120°, while the pyrazole nitrogen atoms would display geometries influenced by their sp² hybridization and lone pair electrons. The difluoromethyl carbon would adopt tetrahedral geometry with C-F bond angles of approximately 109°, though some distortion might occur due to the high electronegativity of fluorine atoms.
Thermal parameters derived from crystallographic analysis would provide information about molecular dynamics in the solid state. The difluoromethyl group, being relatively flexible, might exhibit higher thermal motion compared to the rigid aromatic rings. Such dynamic behavior could influence both the spectroscopic properties and chemical reactivity of the compound.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information through the analysis of chemical shifts, coupling patterns, and relaxation behavior. For 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, multinuclear NMR spectroscopy would reveal distinct signatures for each functional group and their electronic environments.
¹H NMR Spectroscopy
Proton NMR analysis would reveal several characteristic signals that enable unambiguous structural identification. The aldehyde proton represents the most distinctive signal, expected to appear as a singlet in the range of 9.8-10.0 ppm . This downfield chemical shift reflects the strong deshielding effect of the adjacent carbonyl group. The pyrazole ring proton would resonate between 7.5-8.5 ppm, appearing as a singlet due to the symmetry of the substitution pattern [6].
The difluoromethyl proton would generate a characteristic doublet of doublets centered around 6.0-6.8 ppm, with a large ¹H-¹⁹F coupling constant of approximately 55 Hz [7] [8]. This splitting pattern arises from the magnetic non-equivalence of the two fluorine atoms and represents a diagnostic feature for difluoromethyl groups. The magnitude of the coupling constant provides information about the dihedral angle between the C-H and C-F bonds.
The pyridin-3-yl substituent would contribute multiple aromatic signals between 7.2-8.8 ppm [9]. These signals would exhibit characteristic splitting patterns reflecting the substitution pattern of the pyridine ring. The proton ortho to nitrogen would appear most downfield due to the electron-withdrawing effect of the nitrogen atom, while protons meta and para to nitrogen would resonate at intermediate chemical shifts.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy would provide detailed information about the electronic environment of each carbon atom in the molecule. The aldehyde carbon would appear in the characteristic carbonyl region at 185-192 ppm , representing one of the most deshielded carbon environments in the molecule. This chemical shift reflects the sp² hybridization and the electron-withdrawing effect of the oxygen atom.
The pyrazole ring carbons would resonate between 100-160 ppm, with chemical shifts dependent on their specific positions and electronic environments [10]. Carbons directly bonded to nitrogen atoms would typically appear more downfield than those bonded only to carbon atoms. The carbon bearing the aldehyde substituent would experience additional deshielding due to the electron-withdrawing carbonyl group.
Table 2: Expected NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (ppm) | Related Compound Data | Reference |
|---|---|---|---|
| ¹H NMR - Aldehyde proton | 9.8-10.0 | Pyrazole-4-carbaldehydes: 9.5-10.0 ppm | |
| ¹H NMR - Pyrazole proton | 7.5-8.5 | Pyrazole ring protons: 7.5-8.5 ppm [6] | [6] |
| ¹H NMR - Difluoromethyl proton | 6.0-6.8 (dd, JH-F ≈ 55 Hz) | CHF₂ groups: ~6.0 ppm (JH-F = 55 Hz) [7] [8] | [7] [8] |
| ¹H NMR - Pyridine protons | 7.2-8.8 | Pyridin-3-yl: 7.2-8.8 ppm [9] | [9] |
| ¹³C NMR - Aldehyde carbon | 185-192 | Aldehyde carbonyls: 185-190 ppm | |
| ¹³C NMR - Pyrazole carbons | 100-160 | Pyrazole carbons: 100-160 ppm [10] | [10] |
| ¹³C NMR - Difluoromethyl carbon | 105-115 (t, JC-F ≈ 240 Hz) | CHF₂ carbon: ~105-115 ppm [11] | [11] |
| ¹⁹F NMR - Difluoromethyl group | -78 to -82 | CHF₂ groups: -78 to -82 ppm [12] [13] | [12] [13] |
The difluoromethyl carbon would appear as a characteristic triplet around 105-115 ppm due to coupling with the two equivalent fluorine atoms [11]. The ¹³C-¹⁹F coupling constant would be approximately 240 Hz, reflecting the direct carbon-fluorine bond. This large coupling constant and the triplet multiplicity serve as definitive identification criteria for difluoromethyl groups.
Pyridine ring carbons would exhibit chemical shifts between 120-150 ppm, with the carbon bearing nitrogen appearing most downfield due to the electronegativity of nitrogen. The carbon at position 3 of the pyridine ring, which connects to the pyrazole system, would experience moderate deshielding due to the electron-withdrawing effect of the pyrazole substituent.
¹⁵N NMR Spectroscopy
Although less commonly employed due to its low natural abundance and poor sensitivity, ¹⁵N NMR spectroscopy could provide valuable information about the nitrogen environments in both the pyrazole and pyridine rings. The pyrazole nitrogens would exhibit distinct chemical shifts reflecting their different chemical environments - one bearing the difluoromethyl substituent and the other participating in aromatic conjugation. The pyridine nitrogen would display a characteristic chemical shift in the range typical of aromatic nitrogen atoms.
High-resolution mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. For 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, the molecular ion peak would appear at m/z 223.0539 (calculated for C₁₀H₇F₂N₃O⁺), allowing precise determination of the molecular formula through accurate mass measurement.
The fragmentation behavior would be governed by the relative stability of various ionic fragments and the ease of specific bond cleavages. The difluoromethyl group represents a particularly labile substituent, readily undergoing homolytic cleavage to generate a difluoromethyl radical (CHF₂- , mass 51) and a corresponding cationic fragment at m/z 172 [14]. This fragmentation pathway is characteristic of difluoromethyl-containing compounds and serves as a diagnostic feature.
The aldehyde functionality would undergo facile loss of the formyl radical (CHO- , mass 29), generating a fragment ion at m/z 194 [15]. This fragmentation is common among aldehydes and reflects the relatively weak bond between the carbonyl carbon and the aromatic ring. Sequential loss of both the aldehyde and difluoromethyl groups would produce a fragment at m/z 143, corresponding to the core pyrazole-pyridine system.
Table 3: Mass Spectrometry Fragmentation Patterns
| Fragment | m/z | Relative Intensity | Notes | Reference |
|---|---|---|---|---|
| Molecular ion [M]⁺ | 223 | Low-Medium | Molecular ion peak | [14] [15] |
| Loss of CHO [M-29]⁺ | 194 | Medium | Loss of aldehyde group [15] | [15] |
| Loss of CHF₂ [M-51]⁺ | 172 | Medium-High | Loss of difluoromethyl radical | [14] |
| Loss of CHO + CHF₂ [M-80]⁺ | 143 | Low | Sequential fragmentation | [14] [15] |
| Pyridin-3-yl fragment | 78-79 | Medium | Pyridine ring fragment | [14] |
| Difluoromethyl fragment | 51 | High | CHF₂⁺ fragment [14] | [14] |
| Base peak | Variable | 100% | Most abundant fragment | [14] |
The pyridine ring system would contribute fragments at m/z 78-79, corresponding to the pyridin-3-yl cation (C₅H₄N⁺) [14]. This fragment represents a stable aromatic cation and would likely appear with significant intensity in the mass spectrum. The formation of this fragment involves cleavage of the bond connecting the pyridine ring to the pyrazole system.
The difluoromethyl fragment itself (CHF₂⁺, m/z 51) often appears as a prominent peak in the mass spectra of difluoromethyl-containing compounds [14]. The high electronegativity of fluorine atoms stabilizes this cationic fragment through inductive effects, contributing to its abundance in the fragmentation pattern.
Additional fragments might arise from rearrangement processes and multiple bond cleavages. Ring-opening reactions of the pyrazole system could generate linear fragments, while hydrogen rearrangements might produce unexpected m/z values. The relative intensities of these fragments would depend on the ionization method employed and the internal energy of the precursor ions.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about molecular vibrations and functional group characteristics. Combined with density functional theory (DFT) calculations, vibrational spectroscopy enables comprehensive understanding of the molecular structure and dynamics of 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde.
Infrared Spectroscopy
The infrared spectrum would exhibit characteristic absorption bands corresponding to specific vibrational modes of each functional group. The aldehyde carbonyl stretch would appear as an intense band around 1720-1730 cm⁻¹ [17] [18], representing one of the most diagnostic features in the spectrum. This frequency range is typical for aromatic aldehydes, where conjugation with the aromatic system slightly lowers the carbonyl stretching frequency compared to aliphatic aldehydes.
The aldehydic C-H stretch would manifest as a characteristic band in the region 2720-2850 cm⁻¹ [17] [18]. This absorption appears at unusually low frequency for a C-H stretch due to the electron-withdrawing effect of the adjacent carbonyl group. The presence of this band, combined with the carbonyl stretch, provides definitive identification of the aldehyde functionality.
Table 4: Infrared Spectroscopy Assignments
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|---|
| C=O stretch (aldehyde) | 1720-1730 | Very Strong | Aldehyde carbonyl stretch [17] [18] | [17] [18] |
| C=N stretch (pyrazole) | 1500-1520 | Strong | Pyrazole C=N stretch [19] [20] | [19] [20] |
| C-F stretch (difluoromethyl) | 1100-1200 | Strong | C-F stretching vibrations [21] [22] | [21] [22] |
| C-H stretch (aldehyde) | 2720-2850 | Medium | Aldehydic C-H stretch [17] [18] | [17] [18] |
| C=C/C=N stretch (pyridine) | 1580-1620 | Medium-Strong | Pyridine ring vibrations [19] | [19] |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H stretch [19] | [19] |
| C-N stretch (pyrazole) | 1200-1300 | Medium | Pyrazole C-N stretch [19] | [19] |
| Ring deformation (pyrazole) | 630-650 | Medium | Pyrazole ring deformation [19] | [19] |
| Out-of-plane bending | 700-900 | Medium | Out-of-plane deformations [19] | [19] |
The pyrazole ring would contribute several characteristic bands, including C=N stretching vibrations around 1500-1520 cm⁻¹ [19] [20]. These bands arise from the aromatic C=N bonds within the pyrazole ring and would appear with strong intensity due to the polar nature of these bonds. Additional pyrazole-related bands would include C-N stretching modes around 1200-1300 cm⁻¹ and ring deformation modes in the 630-650 cm⁻¹ region [19].
The difluoromethyl group would generate distinctive C-F stretching bands in the 1100-1200 cm⁻¹ region [21] [22]. These bands would appear with strong intensity due to the highly polar C-F bonds and would serve as diagnostic features for the presence of fluorine atoms. The exact frequencies would depend on the local environment and conformational preferences of the difluoromethyl group.
Pyridine ring vibrations would contribute bands in the 1580-1620 cm⁻¹ region, corresponding to C=C and C=N stretching modes within the aromatic system [19]. These bands would overlap with similar vibrations from the pyrazole ring, potentially complicating the spectral interpretation without computational support.
DFT Calculations
Density functional theory calculations would provide theoretical support for the experimental vibrational assignments and enable prediction of vibrational frequencies for comparison with experimental spectra. The B3LYP functional with the 6-311++G(d,p) basis set represents the recommended computational approach for heterocyclic compounds containing fluorine atoms [23] [24] [25].
Table 5: DFT Calculation Parameters and Expected Results
| Parameter | Recommended Value/Method | Literature Precedent | Reference |
|---|---|---|---|
| Functional | B3LYP | B3LYP widely used for pyrazoles [23] [24] | [23] [24] |
| Basis Set | 6-311++G(d,p) | 6-311++G(d,p) for heterocycles [25] [24] | [25] [24] |
| Ground State Energy (Hartree) | To be calculated | Typical range: -900 to -1000 [25] | [25] |
| HOMO Energy (eV) | To be calculated | Typical range: -6 to -8 eV [25] | [25] |
| LUMO Energy (eV) | To be calculated | Typical range: -1 to -3 eV [25] | [25] |
| HOMO-LUMO Gap (eV) | To be calculated | Typical range: 4-6 eV [23] [25] | [23] [25] |
| Dipole Moment (Debye) | To be calculated | Polar molecules: 3-8 Debye [25] | [25] |
| Total Energy (eV) | To be calculated | Related to ground state energy [25] | [25] |
| Optimization Method | Gradient optimization | Standard for DFT calculations [23] | [23] |
| Frequency Calculation | Harmonic + Anharmonic | Essential for IR prediction [25] | [25] |
Geometry optimization would determine the most stable molecular conformation and provide accurate bond lengths, bond angles, and dihedral angles. The optimized geometry would serve as the foundation for subsequent frequency calculations and property predictions. For difluoromethyl-containing pyrazoles, special attention would be given to the conformation of the CHF₂ group and its orientation relative to the pyrazole ring.
Harmonic frequency calculations would predict the fundamental vibrational frequencies and their infrared intensities, enabling direct comparison with experimental spectra. The calculated frequencies would typically require scaling by an empirical factor (approximately 0.96-0.98 for B3LYP/6-311++G(d,p)) to account for anharmonicity and systematic errors in the computational method [25].
Anharmonic frequency calculations would provide more accurate predictions by including the effects of vibrational coupling and mechanical anharmonicity. These calculations are particularly important for compounds containing light atoms (such as hydrogen) and highly polar bonds (such as C-F bonds), where anharmonic effects can significantly influence the vibrational frequencies.
Electronic property calculations would determine the HOMO and LUMO energies, providing insights into the electronic structure and reactivity of the molecule. The HOMO-LUMO gap would indicate the electronic excitation energy and could be related to UV-visible absorption properties [23] [25]. For difluoromethyl-pyrazole derivatives, typical HOMO-LUMO gaps range from 4-6 eV, suggesting absorption in the UV region.
Molecular electrostatic potential (MEP) mapping would visualize the distribution of electronic charge and identify potential sites for electrophilic and nucleophilic attack. The electronegative fluorine atoms would create regions of negative electrostatic potential, while the carbonyl carbon would exhibit positive electrostatic potential, indicating its susceptibility to nucleophilic attack.